molecular formula C12H20N2O3 B13530299 Tert-butyl3-(isocyanatomethyl)piperidine-1-carboxylate

Tert-butyl3-(isocyanatomethyl)piperidine-1-carboxylate

Cat. No.: B13530299
M. Wt: 240.30 g/mol
InChI Key: IKMSSFXSLLWZHV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol . This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with a suitable isocyanate reagent . The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions with tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate include amines, alcohols, and water. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from reactions involving tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate depend on the specific reagents used. For example, reactions with amines yield ureas, while reactions with alcohols yield carbamates.

Scientific Research Applications

Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the synthesis of various derivatives and in the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate is unique due to its isocyanate functional group, which imparts distinct reactivity and makes it valuable in various synthetic applications. Its ability to form stable derivatives with nucleophiles sets it apart from other similar compounds.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(8-14)7-13-9-15/h10H,4-8H2,1-3H3

InChI Key

IKMSSFXSLLWZHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN=C=O

Origin of Product

United States

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